molecular formula C7H6N2O4 B032574 2-Amino-6-nitrobenzoic acid CAS No. 50573-74-5

2-Amino-6-nitrobenzoic acid

Cat. No.: B032574
CAS No.: 50573-74-5
M. Wt: 182.13 g/mol
InChI Key: GGKYLHNARFFORH-UHFFFAOYSA-N
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Description

2-Amino-6-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O4. It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a nitro group at the sixth position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-6-nitrobenzoic acid can be synthesized through several methods:

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of 2-chloro-6-nitrobenzoic acid, cuprous oxide, cesium carbonate, and dimethylformamide. The reaction is carried out in a high-pressure reactor at elevated temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

Reduction Reactions

The nitro group at position 6 undergoes selective reduction under controlled conditions:

Reaction Reagents/Conditions Products Yield Source
Catalytic hydrogenationH₂ (1 atm), Pd/C (10% wt), EtOH, 25°C2,6-Diaminobenzoic acid92%
Electrochemical reductionPt cathode, H₂SO₄ (0.1 M), -0.8 V2-Amino-6-hydroxylaminobenzoic acid78%
  • Key Insight : The nitro-to-amine reduction is pH-sensitive. Acidic conditions favor full reduction to the diamine, while neutral/basic media stabilize hydroxylamine intermediates .

Substitution Reactions

The amino group participates in nucleophilic substitutions, enabling diverse derivatization:

Diazotization and Coupling

  • Conditions : NaNO₂/HCl (0–5°C), followed by coupling with β-naphthol.
  • Product : Azo dye (λmax = 480 nm, ε = 18,500 L·mol⁻¹·cm⁻¹) .
  • Application : Textile dye synthesis with enhanced washfastness .

Bromination

  • Reagents : Br₂ (1.2 eq), FeCl₃ (cat.), DCM, 40°C
  • Product : 2-Amino-4-bromo-6-nitrobenzoic acid (isolated as yellow crystals, m.p. 189–191°C).

Oxidation Reactions

The amino group oxidizes to nitro under strong oxidative conditions:

Oxidizing Agent Conditions Product Notes
KMnO₄H₂O, 100°C, 6 hr2,6-Dinitrobenzoic acidOver-oxidation of -COOH observed
H₂O₂/Fe²⁺Fenton system, pH 3, 25°CNitroso intermediatesRadical-mediated pathway
  • Mechanism : ESR studies confirm hydroxyl radical (- OH) involvement in amino group oxidation .

Cyclization and Heterocycle Formation

2A6NBA serves as a precursor for bioactive heterocycles:

Quinazoline Derivatives

  • Conditions : Condensation with aldehydes (RCHO) in glacial AcOH.
  • Example Product : 2-(4-Fluorophenyl)-6-nitroquinazolin-4(3H)-one (Anticancer activity: IC₅₀ = 8.2 μM vs. MCF-7) .

Coordination Chemistry

2A6NBA forms stable metal complexes with applications in catalysis and sensing:

Metal Ion Stoichiometry Application Stability Constant (log β)
Cu²⁺1:2 (M:L)Catalytic oxidation of benzyl alcohol12.3 ± 0.2
Fe³⁺1:1Colorimetric sensor (LOD = 0.2 μM)9.8 ± 0.3
  • Structural Data : X-ray crystallography confirms bidentate binding via -NH₂ and -COO⁻ groups .

Mutagenicity and Biotransformation

  • Ames Test (TA98) : 2A6NBA shows direct mutagenicity (802 revertants/μmol) .
  • Metabolic Pathway : Hepatic CYP450-mediated reduction produces 2,6-diaminobenzoic acid, which undergoes N-acetylation .

Stability and Degradation

  • Thermal Decomposition : TGA shows 3% mass loss at 150°C (decarboxylation), major decomposition at 280°C .
  • Photolysis : UV (254 nm) induces denitration (Φ = 0.18) with CO₂ release .

Scientific Research Applications

Structural Information

  • Molecular Formula : C7H6N2O4C_7H_6N_2O_4
  • Molecular Weight : 182.13 g/mol
  • Chemical Structure : The compound features a benzene ring with an amino group (-NH₂) and a nitro group (-NO₂) attached at specific positions.

Physical Properties

  • Solubility : Soluble in water and organic solvents.
  • Melting Point : Approximately 146°C.

Organic Synthesis

2-Amino-6-nitrobenzoic acid serves as a crucial intermediate in the synthesis of various organic compounds, including:

  • Dyes and Pigments : It is utilized in producing azo dyes and other colorants due to its ability to undergo electrophilic substitution reactions.
  • Pharmaceuticals : The compound is involved in synthesizing bioactive molecules and drug candidates, particularly those targeting specific biological pathways.

Analytical Chemistry

The compound is employed as a reagent in analytical methods for detecting metal ions. Its ability to form stable complexes with metal ions enhances sensitivity and selectivity in assays.

Biological Research

In biological studies, this compound is used to:

  • Investigate enzyme mechanisms by acting as a substrate or inhibitor.
  • Serve as a precursor for synthesizing compounds relevant to pharmacology and toxicology studies, such as radiolabeled derivatives for metabolic studies.

Industrial Applications

The compound finds utility in the production of fine chemicals and agrochemicals, contributing to various sectors including agriculture and materials science.

Case Study 1: Synthesis of Radiolabeled Compounds

A notable application of this compound is its use in synthesizing [benzene-14C(U)]-2-amino-6-nitrobenzoic acid. This radiolabeled compound is critical for studying the metabolism of 2,6-dinitrotoluene (2,6-DNT), a known hepatocarcinogen. The efficient synthesis method described significantly improves the yield of this important compound, facilitating further research into its biological effects .

Case Study 2: Metal Ion Detection

Research has demonstrated that this compound can effectively form complexes with various metal ions, enhancing detection methods in environmental analysis. The stability of these complexes allows for sensitive quantification of metals in complex matrices .

Mechanism of Action

The mechanism of action of 2-Amino-6-nitrobenzoic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

2-Amino-6-nitrobenzoic acid can be compared with other similar compounds such as:

Uniqueness: The unique positioning of the amino and nitro groups in this compound provides distinct reactivity patterns, making it valuable in specific synthetic applications and research studies .

Biological Activity

2-Amino-6-nitrobenzoic acid (CAS No. 50573-74-5) is a compound with significant biological activity and potential applications in pharmaceuticals and agrochemicals. This article provides an overview of its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₇H₆N₂O₄
Molecular Weight182.13 g/mol
Boiling PointNot available
Number of Heavy Atoms13
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Lipinski Rule of Five0 (compliant)

The compound exhibits high gastrointestinal absorption but is not permeable across the blood-brain barrier, making it suitable for various therapeutic applications without central nervous system effects .

Synthesis Methods

This compound can be synthesized through various methods, primarily involving the reduction of 2,6-dinitrobenzoic acid. The reduction can be achieved using different reducing agents under specific conditions:

  • Reduction with Sulfides : Utilizing sulfide or hydrosulfide as reducing agents has been shown to effectively convert 2,6-dinitrobenzoic acid to this compound under reflux conditions in protic solvents .
  • Catalytic Reduction : The use of palladium on carbon (Pd/C) in alkaline media has also been explored for the reduction process, yielding high purity products .

Biological Activity

The biological activity of this compound is notable in several areas:

1. Pharmaceutical Applications

  • Cancer Treatment : The compound serves as a precursor for synthesizing various pharmaceuticals aimed at cancer treatment, including quinazolinone derivatives and PLK inhibitors .
  • Anticoagulant Properties : Heterocyclic compounds derived from this compound have been identified as potential inhibitors of blood clotting, which could lead to new anticoagulant therapies .

2. Agrochemical Uses

  • Microbiocides and Fungicides : The compound can be transformed into agrochemicals like microbiocides and fungicides, contributing to agricultural pest management strategies .

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of this compound:

  • A study published in Nature explored the modification of proteins using derivatives of nitrobenzoic acids, including this compound, to assess their impact on protein stability and function, particularly in neurodegenerative diseases like Friedreich’s ataxia .
  • Research has shown that compounds derived from this compound exhibit significant antibacterial activity against various pathogens, suggesting its potential role in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. How can 2-amino-6-nitrobenzoic acid be unambiguously identified and characterized in a research setting?

Answer:

  • Structural Confirmation : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₇H₆N₂O₄, MW 182.13) .
  • Spectroscopic Analysis :
    • NMR : Assign peaks using ¹H and ¹³C NMR, noting the deshielding effects of the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups. The amino (-NH₂) group may show broad signals due to proton exchange .
    • IR : Identify characteristic stretches for -NO₂ (~1520–1350 cm⁻¹), -COOH (~2500–3300 cm⁻¹ for O-H), and -NH₂ (~3300–3500 cm⁻¹) .
  • Elemental Analysis : Verify C, H, and N percentages against theoretical values derived from the molecular formula .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer:

  • Nitration of Anthranilic Acid : Start with anthranilic acid (2-aminobenzoic acid), subject it to nitration using a mixture of HNO₃ and H₂SO₄. Monitor regioselectivity to ensure nitro group addition at the 6-position .
  • Protection Strategies : Protect the amino group via acetylation before nitration to prevent undesired side reactions. Deprotect using acid hydrolysis post-nitration .
  • Purification : Recrystallize from ethanol/water mixtures to isolate pure product, confirmed via melting point (literature discrepancies require validation via differential scanning calorimetry, DSC) .

Q. How can spectroscopic techniques resolve ambiguities in the substitution pattern of this compound?

Answer:

  • NOESY/ROESY NMR : Detect spatial proximity between the amino and nitro groups to confirm their positions on the benzene ring .
  • HPLC-MS Coupling : Use hyphenated techniques to correlate retention times with mass fragments, distinguishing positional isomers (e.g., 2-amino-4-nitrobenzoic acid vs. This compound) .

Advanced Research Questions

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

Answer:

  • Crystal Growth : Optimize solvent systems (e.g., DMSO/water) to obtain single crystals suitable for X-ray diffraction .
  • Data Collection/Refinement :
    • Use SHELXL for structure refinement, particularly for handling anisotropic displacement parameters and hydrogen bonding networks .
    • Employ WinGX/ORTEP-3 for visualization of thermal ellipsoids and packing diagrams, critical for interpreting intermolecular interactions (e.g., hydrogen bonds between -COOH and -NH₂ groups) .
  • Disorder/Twinning : Apply twin-law corrections in SHELXL if multiple crystal domains are observed .

Q. How does the electronic structure of this compound influence its reactivity in organic synthesis?

Answer:

  • DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. The nitro group reduces electron density at the 6-position, directing substitutions to the 4-position .
  • Experimental Validation : Perform Suzuki-Miyaura coupling reactions to test predicted reactivity, using palladium catalysts to introduce aryl/alkyl groups .

Q. What methodologies are recommended for studying the stability of this compound under varying conditions?

Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures, noting potential decarboxylation or nitro group reduction .
  • Photolytic Degradation : Expose to UV-Vis light and monitor via HPLC for nitro-to-nitroso transformations .
  • pH-Dependent Stability : Use buffer solutions across a pH range (2–12) to assess hydrolysis of the carboxylic acid or nitro groups .

Q. How can isotopic labeling (e.g., ¹⁴C) be utilized to track this compound in metabolic or degradation studies?

Answer:

  • Synthesis of Labeled Analog : Incorporate ¹⁴C at the nitro or carboxyl group via custom synthesis (e.g., using ¹⁴C-nitrating agents) .
  • Tracing Applications :
    • LC-MS/MS : Quantify labeled metabolites in biological matrices.
    • Autoradiography : Map distribution in in vitro systems .

Q. What strategies mitigate conflicting literature data on physical properties (e.g., melting point)?

Answer:

  • Standardized Protocols : Replicate measurements using calibrated equipment (e.g., DSC for melting points) and report solvent systems for recrystallization .
  • Interlaboratory Validation : Collaborate to cross-verify data, addressing impurities or polymorphic variations .

Q. How is this compound employed in the synthesis of bioactive heterocycles?

Answer:

  • Cyclization Reactions : React with thioureas to form benzothiazole derivatives, leveraging the amino and nitro groups as directing agents .
  • Peptide Coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to conjugate the carboxylic acid to amines, generating amide-linked prodrugs .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal, adhering to local regulations .

Properties

IUPAC Name

2-amino-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKYLHNARFFORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198594
Record name Benzoic acid, 2-amino-6-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50573-74-5
Record name 2-Amino-6-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50573-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-amino-6-nitro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050573745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 50573-74-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-amino-6-nitro-
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URL https://comptox.epa.gov/dashboard/DTXSID20198594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In one non-limiting reaction scheme, dinitrobenzoic acid may be reacted with about one to about five equivalents of an alkali hydrosulfide in a methanol:water mixture at reflux temperature for about 20 to about 40 minutes to produce an aminonitrobenzoic acid. As is described in the Example below, 2,6-dinitrobenzoic acid may be allowed to react with about three equivalents of sodium hydrosulfide in a methanol:water mixture at reflux temperature for about 30 minutes to produce 2-amino-6-nitrobenzoic acid. In some non-limiting embodiments, three equivalents of sodium hydrosulfide may be reacted with one equivalent of the sodium salt of 2,6-dinitrobenzoic acid in refluxing methanol/water followed by acidification.
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Synthesis routes and methods II

Procedure details

2,6-Dinitrobenzoic acid (0.5 g, 2.36 mmol) in ethanol (5 mL) was heated to 80° C. Ammonium sulfide (40-48% in water) (0.36 mL, 2.36 mmol) was then added (the yellow solution became a bright orange suspension) the mixture was heated under reflux for 0.5 h. TLC (DCM 80%, MeOH 20%) showed a faint spot below the starting material. Ammonium sulfide (3.6 mL, 20.4 mmol) was added and the mixture became a darker orange. This mixture was then heated under reflux for 1 h after which time TLC indicated that the reaction had gone to completion. The solvents were removed under reduced pressure and then the residue washed with methanol. The methanol solution was decanted off and evaporated to dryness to afford 2-nitro-6-amino benzoic acid as a orange solid. This was then purified using flash chromatography (DCM 90%/MeOH 10%->20% MeOH over 60CV, 12 g column) to afford the desired material (0.2 g, 46%).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-6-nitrobenzoic acid
2-Amino-6-nitrobenzoic acid
2-Amino-6-nitrobenzoic acid
2-Amino-6-nitrobenzoic acid
2-Amino-6-nitrobenzoic acid
2-Amino-6-nitrobenzoic acid

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